molecular formula C14H18ClNO4 B558672 Boc-4-chloro-D-phenylalanine CAS No. 57292-44-1

Boc-4-chloro-D-phenylalanine

Cat. No. B558672
CAS RN: 57292-44-1
M. Wt: 299.75 g/mol
InChI Key: AOCSUUGBCMTKJH-UHFFFAOYSA-N
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Description

Boc-4-chloro-D-phenylalanine, also known as N-tert-Butoxycarbonyl-4-chlorophenyl-D-alanine, is a biochemical used for proteomics research . It has a molecular formula of C14H18ClNO4 and a molecular weight of 299.75 . It is an inhibitor of liver tryptophan-5-hydroxylase and a specific depletor of brain serotonin .


Molecular Structure Analysis

The molecular structure of Boc-4-chloro-D-phenylalanine can be represented by the SMILES string CC(C)(C)OC(=O)NC@Hcc1)C(O)=O . The InChI representation is 1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 .


Chemical Reactions Analysis

Boc-4-chloro-D-phenylalanine is suitable for Boc solid-phase peptide synthesis . The specific chemical reactions involving Boc-4-chloro-D-phenylalanine are not detailed in the available resources.


Physical And Chemical Properties Analysis

It has a melting point of 214-218 °C (dec.) and a predicted boiling point of 339.5±32.0 °C . The predicted density is 1.336±0.06 g/cm3 . It should be stored at 2-8 °C .

Scientific Research Applications

Neuroscience and Pharmacology

“Boc-4-chloro-D-phenylalanine” is used in scientific research to investigate the effects of serotonin depletion .

Application Summary

Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes. Researchers use “Boc-4-chloro-D-phenylalanine” to study the role of serotonin in these processes by depleting it and observing the effects .

Methods of Application

“Boc-4-chloro-D-phenylalanine” is administered to subjects (either humans or animals) in a controlled environment. It binds irreversibly to tryptophan hydroxylase, a rate-limiting enzyme in the biosynthesis of serotonin, causing a depletion of serotonin in the brain .

Treatment of Carcinoid Syndrome

“Boc-4-chloro-D-phenylalanine” has been used experimentally to treat carcinoid syndrome .

Application Summary

Carcinoid syndrome is a group of symptoms that can occur in people with carcinoid tumors. These tumors produce excess serotonin, leading to symptoms like flushing, diarrhea, and heart problems . “Boc-4-chloro-D-phenylalanine” is used to deplete serotonin, potentially alleviating these symptoms .

Methods of Application

“Boc-4-chloro-D-phenylalanine” is administered to patients in a controlled clinical setting. The dosage and duration of treatment can vary depending on the specifics of the study .

Results or Outcomes

The results of these studies can vary, but the goal is to reduce the symptoms of carcinoid syndrome by depleting serotonin .

Inducing Insomnia in Animal Models

“Boc-4-chloro-D-phenylalanine” has been used to induce insomnia in rat models .

Application Summary

Insomnia is a common sleep disorder characterized by difficulty falling asleep or staying asleep. “Boc-4-chloro-D-phenylalanine” is used to induce insomnia in rat models to study the disorder and test potential treatments .

Methods of Application

“Boc-4-chloro-D-phenylalanine” is administered to rats in a controlled laboratory setting. The dosage and duration of treatment can vary depending on the specifics of the study .

Results or Outcomes

The results of these studies can vary, but the goal is to better understand insomnia and develop effective treatments .

Treatment of Kras+ Male Zebrafish

“Boc-4-chloro-D-phenylalanine” has been used as a tryptophan hydroxylase 1 (TPH1) inhibitor to treat kras+ male zebrafish .

Application Summary

Kras+ is a gene mutation that is often associated with various types of cancer. “Boc-4-chloro-D-phenylalanine” is used to treat kras+ male zebrafish in order to study the effects of this mutation .

Methods of Application

“Boc-4-chloro-D-phenylalanine” is administered to the zebrafish in a controlled laboratory setting. The dosage and duration of treatment can vary depending on the specifics of the study .

Results or Outcomes

The results of these studies can vary, but the goal is to better understand the effects of the kras+ mutation and develop effective treatments .

Selection of Enterococcus faecalis Transformants

“Boc-4-chloro-D-phenylalanine” has been used for the selection of Enterococcus faecalis transformants with pESentA32 plasmid .

Application Summary

Enterococcus faecalis is a bacterium that is often used in genetic research. “Boc-4-chloro-D-phenylalanine” is used to select transformants, or bacteria that have incorporated foreign DNA into their own genetic material .

Methods of Application

“Boc-4-chloro-D-phenylalanine” is added to the growth medium of the bacteria. Bacteria that have incorporated the pESentA32 plasmid are able to survive in the presence of “Boc-4-chloro-D-phenylalanine”, allowing researchers to easily identify them .

Results or Outcomes

The results of these studies can vary, but the goal is to facilitate genetic research by making it easier to identify bacteria that have incorporated foreign DNA .

Safety And Hazards

Boc-4-chloro-D-phenylalanine should be handled with care to avoid contact with skin, eyes, or clothing. Ingestion and inhalation should be avoided, and dust formation should be minimized . In case of contact, immediate measures such as washing off with soap and plenty of water, rinsing with pure water, or moving the victim into fresh air should be taken .

properties

IUPAC Name

(2R)-3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETBOAZCLSJOBQ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427030
Record name Boc-4-chloro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-4-chloro-D-phenylalanine

CAS RN

57292-44-1
Record name N-(tert-Butoxycarbonyl)-D-4-chlorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57292-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-4-chloro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Phenylalanine, 4-chloro-N-[(1,1-dimethylethoxy)carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.910
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Mutulis, S Yahorava, I Mutule… - Journal of medicinal …, 2004 - ACS Publications
… To prepare some piperazine derivatives related to THIQ that lacked the triazole function, we started with Boc-4-chloro-d-phenylalanine 1 (Scheme 1). Reaction with 4-nitrobenzyl …
Number of citations: 38 pubs.acs.org
X Rabasseda, P Leeson, J Castaner - Drugs of the Future, 1999 - access.portico.org
… ), Boc-L-leucine (VIII), N α-BocN ω,N ω-diethyl-D-homoarginine (X), Boc-L-tyrosine (XII), N-Boc-O-benzyl-L-serine (XIV), Boc-(3-pyridyl)-D-alanine (XVI), Boc-4-chloro-D-phenylalanine (…
Number of citations: 1 access.portico.org
K Lee - 1995 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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